Ethyl 3-hydroxy-2-nitrobenzoate
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Overview
Description
Ethyl 3-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, featuring both a hydroxyl group and a nitro group on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-2-nitrobenzoate can be synthesized through the nitration of ethyl 3-hydroxybenzoate. The nitration process typically involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps for the purification of the product, such as recrystallization or distillation, to remove any impurities and obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups through reactions with appropriate reagents.
Esterification: The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Esterification: Acidic or basic hydrolysis conditions.
Major Products:
Reduction: Ethyl 3-amino-2-hydroxybenzoate.
Substitution: Depending on the substituent introduced, various derivatives of this compound.
Esterification: 3-hydroxy-2-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-hydroxy-2-nitrobenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving nitration and reduction reactions.
Biology: The compound’s derivatives may be explored for their biological activities, including potential antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ester group can be hydrolyzed, releasing the active carboxylic acid and alcohol, which can participate in further chemical reactions.
Comparison with Similar Compounds
Ethyl 3-hydroxy-2-nitrobenzoate can be compared with other nitrobenzoate derivatives:
Ethyl 4-hydroxy-3-nitrobenzoate: Similar structure but with different positioning of the hydroxyl and nitro groups, leading to different reactivity and applications.
Mthis compound: Similar compound with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
3-Hydroxy-2-nitrobenzoic acid: The free acid form, which lacks the ester group, leading to different solubility and reactivity.
Properties
IUPAC Name |
ethyl 3-hydroxy-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(12)6-4-3-5-7(11)8(6)10(13)14/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXWRQIFDGAONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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